Cas no 946289-59-4 (2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide)

2-Benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide is a specialized organic compound featuring a benzothiazole core linked to a benzenesulfonamide moiety via an amide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators due to its rigid aromatic framework and hydrogen-bonding capabilities. The benzothiazole group enhances electronic properties, while the sulfonamide functionality may improve solubility and bioavailability. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies in drug discovery. The compound’s stability and defined stereochemistry support reproducible research applications.
2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide structure
946289-59-4 structure
商品名:2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide
CAS番号:946289-59-4
MF:C26H19N3O3S2
メガワット:485.57736325264
CID:5504051

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[4-(2-benzothiazolyl)phenyl]-2-[(phenylsulfonyl)amino]-
    • 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide
    • インチ: 1S/C26H19N3O3S2/c30-25(21-10-4-5-11-22(21)29-34(31,32)20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-23-12-6-7-13-24(23)33-26/h1-17,29H,(H,27,30)
    • InChIKey: JABAODWFUYTQPO-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC=CC=C1NS(C1=CC=CC=C1)(=O)=O

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2618-0128-10mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2618-0128-20mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2618-0128-10μmol
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2618-0128-25mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2618-0128-1mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2618-0128-5μmol
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2618-0128-20μmol
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2618-0128-2mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2618-0128-4mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2618-0128-5mg
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
946289-59-4 90%+
5mg
$69.0 2023-05-16

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide 関連文献

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamideに関する追加情報

Introduction to 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 946289-59-4)

2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide, identified by its CAS number 946289-59-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including a benzenesulfonamido moiety and a 1,3-benzothiazol-2-yl substituent, which contribute to its unique chemical properties and potential biological activities.

The structural framework of 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide incorporates elements that are frequently explored in medicinal chemistry for their ability to modulate biological pathways. The benzenesulfonamido group is known for its role as a pharmacophore in various drug candidates, often contributing to interactions with biological targets such as enzymes and receptors. Additionally, the 1,3-benzothiazol-2-yl moiety is a heterocyclic structure that has been widely investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the synergistic effects of multiple functional groups. The combination of the benzenesulfonamido and 1,3-benzothiazol-2-yl components in 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide positions it as a promising candidate for further exploration in drug discovery. Studies have begun to uncover the compound's interactions with various biological targets, suggesting potential applications in treating a range of diseases.

One of the most compelling aspects of 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide is its versatility in chemical modification. The presence of multiple reactive sites allows for the introduction of additional functional groups or modifications, enabling chemists to tailor the compound's properties for specific applications. This flexibility is particularly valuable in the development of personalized medicine approaches, where individual patient needs can be addressed through targeted molecular design.

Recent advancements in computational chemistry have also facilitated the rapid screening of compounds like 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide for potential biological activity. Machine learning models and molecular docking simulations have been employed to predict how this compound might interact with biological targets, providing insights into its mechanism of action. These computational tools have accelerated the process of identifying promising drug candidates and have reduced the time required for experimental validation.

The synthesis of 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-yl)phenylbenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Researchers have employed advanced catalytic systems and purification techniques to optimize the process, making it more efficient and scalable. This progress underscores the importance of innovation in synthetic methodologies for advancing pharmaceutical research.

In clinical research settings, 2-benzenesulfonamido-N-4-(1,3-benzothiazol-2-y l)phenylbenzamide has been investigated for its potential therapeutic effects. Preliminary studies suggest that this compound may exhibit properties relevant to treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The exact mechanisms by which it exerts its effects are still under investigation, but early findings are encouraging enough to warrant further clinical development.

The development of novel drug candidates like 2-* benzenesulfonamido-N*-4-* (1,*3-* benzothiazol-* -* 2-* yl)* phenyl* benzamide* (CAS No.* 946289* -*59* -*4*) relies heavily on collaboration between academic researchers and industry partners. Academic institutions provide the foundational research and innovative ideas necessary for discovering new compounds*, while pharmaceutical companies bring the resources and expertise needed for large-scale synthesis and clinical testing.* This collaborative approach is essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.

Looking ahead,* the future prospects for * benzenesulfonamido*-N*-4-* (* (1,*3-* benzothiazol-* -* 2-* yl)* phenyl* benzamide*) are bright.* As research continues,* scientists anticipate uncovering new applications* and refining synthetic routes to improve accessibility.* The integration of cutting-edge technologies such as artificial intelligence* CRISPR gene editing* and advanced imaging techniques will further enhance our understanding*of this compound's potential.* These advancements hold promise for revolutionizing how we approach disease treatment*and improve patient outcomes.

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